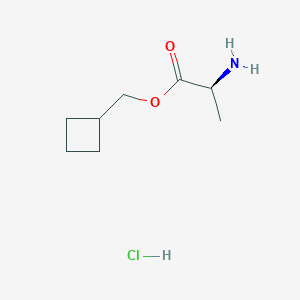
L-Alanine cyclobutylmethyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine cyclobutylmethyl ester hydrochloride is a derivative of the amino acid L-alanine It is characterized by the presence of a cyclobutylmethyl ester group attached to the alanine molecule, with the addition of a hydrochloride (HCl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine cyclobutylmethyl ester hydrochloride typically involves the esterification of L-alanine with cyclobutylmethanol in the presence of an acid catalyst. One common method involves the use of thionyl chloride (SOCl2) to activate the carboxyl group of L-alanine, followed by reaction with cyclobutylmethanol to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Alanine cyclobutylmethyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Activation of L-alanine with thionyl chloride.
- Esterification with cyclobutylmethanol.
- Purification and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
L-Alanine cyclobutylmethyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-alanine and cyclobutylmethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
Hydrolysis: Yields L-alanine and cyclobutylmethanol.
Substitution: Produces substituted derivatives of the ester.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
科学的研究の応用
L-Alanine cyclobutylmethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
作用機序
The mechanism of action of L-Alanine cyclobutylmethyl ester hydrochloride involves its interaction with biological molecules and enzymes. The ester group can be hydrolyzed to release L-alanine, which is involved in various metabolic pathways. L-Alanine itself is known to play a role in sugar and acid metabolism, increase immunity, and provide energy for muscle tissue, brain, and the central nervous system .
類似化合物との比較
Similar Compounds
L-Alanine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of a cyclobutylmethyl ester group.
L-Alanine ethyl ester hydrochloride: Contains an ethyl ester group.
L-Alanine isopropyl ester hydrochloride: Features an isopropyl ester group.
Uniqueness
L-Alanine cyclobutylmethyl ester hydrochloride is unique due to the presence of the cyclobutylmethyl ester group, which imparts different steric and electronic properties compared to other ester derivatives. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
cyclobutylmethyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-5-7-3-2-4-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPRUSKMNOZEC-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














